molecular formula C5H12N2O2 B1456221 N'-hydroxy-2-methoxy-2-methylpropanimidamide CAS No. 1354968-72-1

N'-hydroxy-2-methoxy-2-methylpropanimidamide

Cat. No. B1456221
M. Wt: 132.16 g/mol
InChI Key: XSSXYTZTTODYLT-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-methoxy-2-methylpropanimidamide” is a chemical compound used in scientific research. It has a complex structure that enables various applications such as drug development. The molecular formula of this compound is C5H12N2O2 and it has a molecular weight of 132.16 .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-methoxy-2-methylpropanimidamide” is represented by the formula C5H12N2O2 . This indicates that the molecule consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“N’-hydroxy-2-methoxy-2-methylpropanimidamide” is a solid at room temperature . The compound has a molecular weight of 132.16 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides

    • Summary of Application : This research involves the design, synthesis, and biological activity of novel N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups .
    • Methods of Application : The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core, and the type of substituent placed on the benzimidazole core on biological activity .
    • Results or Outcomes : The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM) .
  • Chemistry Constituents from the Fungus of Streptomyces sp. BC129-2

    • Summary of Application : This research involves the isolation and characterization of secondary metabolites from the actinobacteria Streptomyces sp. BC129-2 .
    • Methods of Application : The actinobacteria Streptomyces sp. BC129-2 was fermented on rice for 14 days. The fermented rice was extracted with 95% ethanol and partitioned between EtOAc and H2O .
    • Results or Outcomes : Five pure substances were isolated from the fermented rice of BC129-2. All of these compounds were elucidated by 1D and 2D NMR spectroscopy and mass spectrometry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N'-hydroxy-2-methoxy-2-methylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(2,9-3)4(6)7-8/h8H,1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSXYTZTTODYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N/O)/N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-methoxy-2-methylpropanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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